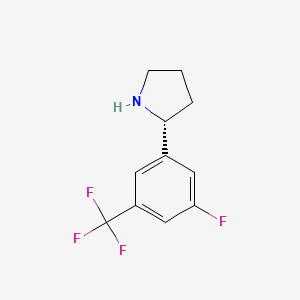
2-Bromo-2-chloroethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-chloroethane-1,1-diol is an organic compound with the molecular formula C2H4BrClO2 It is a halogenated derivative of ethane, containing both bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-2-chloroethane-1,1-diol can be synthesized through the halogenation of ethylene glycol. The process involves the reaction of ethylene glycol with bromine and chlorine under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactors where ethylene glycol is continuously fed into the reactor along with bromine and chlorine gases. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-2-chloroethane-1,1-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of ethane-1,1-diol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxyethane-1,1-diol or other substituted derivatives.
Oxidation: Formation of glycolic acid or glyoxal.
Reduction: Formation of ethane-1,1-diol.
科学研究应用
2-Bromo-2-chloroethane-1,1-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated disinfectant.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Bromo-2-chloroethane-1,1-diol involves its interaction with biological molecules through halogen bonding and nucleophilic substitution reactions. The bromine and chlorine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-Bromo-2-chloroethane: A similar halogenated ethane derivative with one less hydroxyl group.
2-Bromo-2-chloro-1,1,1-trifluoroethane: Another halogenated compound with fluorine atoms instead of hydroxyl groups.
1,2-Dibromoethane: Contains two bromine atoms but lacks chlorine and hydroxyl groups.
Uniqueness
2-Bromo-2-chloroethane-1,1-diol is unique due to the presence of both bromine and chlorine atoms along with hydroxyl groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
分子式 |
C2H4BrClO2 |
|---|---|
分子量 |
175.41 g/mol |
IUPAC 名称 |
2-bromo-2-chloroethane-1,1-diol |
InChI |
InChI=1S/C2H4BrClO2/c3-1(4)2(5)6/h1-2,5-6H |
InChI 键 |
PAOQMQJQDIMLQS-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


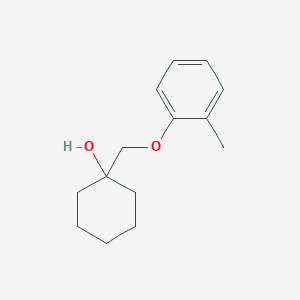
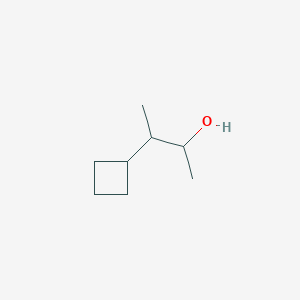
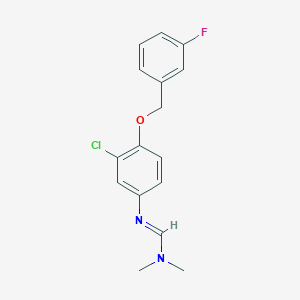
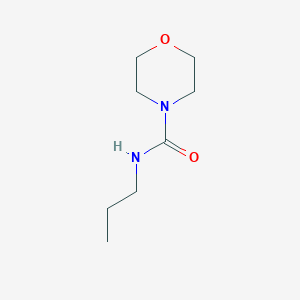
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)


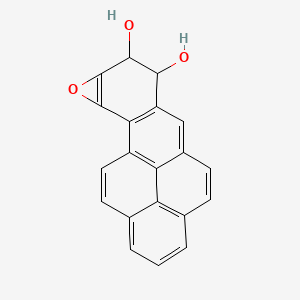
![tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13331097.png)
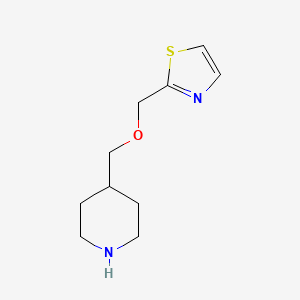
![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)
![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)
